molecular formula C12H10N4O B4420832 5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4420832
M. Wt: 226.23 g/mol
InChI Key: QFSTVJDMMJKABS-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. The compound features a 4-methylphenyl substituent at position 5 and a hydrogen atom at position 2 (Figure 1). Triazolopyrimidinones are known for their versatility in medicinal chemistry, with applications ranging from antimicrobial agents to enzyme inhibitors .

Properties

IUPAC Name

5-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)10-6-11(17)16-12(15-10)13-7-14-16/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSTVJDMMJKABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the triazolopyrimidine, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups : The 4-methoxyphenyl group in S1-TP and S3-TP increases electron density, stabilizing oxidation peaks at +1.1 V in voltammetry studies . In contrast, the 4-methylphenyl group in the target compound may exhibit milder electronic effects.
  • Solubility: Morpholinomethyl (S3-TP) and piperidinomethyl (S2-TP) substituents improve aqueous solubility compared to chloromethyl (S1-TP) .
  • Biological Activity : Metal complexes of 5-methyl derivatives (HmtpO) show antileishmanial activity via NAD+/NADH balance disruption , while chloromethyl-substituted analogs () target fatty acid-binding proteins .

Antileishmanial Activity

  • HmtpO-Copper Complexes : Exhibit IC50 values of 20.0 μM (L. infantum) and 22.1 μM (L. braziliensis), comparable to glucantime (18.0–25.6 μM). Activity correlates with structural flexibility and metal ion redox properties .
  • Chloromethyl Derivatives: No direct antileishmanial data for the target compound, but analogous 5-(chloromethyl)-2-phenyl derivatives show FABP4 inhibition (IC50 = 28 μM), suggesting divergent structure-activity relationships .

Electrochemical Behavior

  • S1-TP vs.

Biological Activity

5-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines, characterized by a triazole ring fused to a pyrimidine structure. Its molecular formula is C18H16N4C_{18}H_{16}N_4, and it features a 4-methylphenyl group at the 5-position of the triazole ring and a carbonyl group at the 7-position of the pyrimidine ring. This unique structure contributes to its biological activity.

Research indicates that compounds within the triazolo[1,5-a]pyrimidine family exhibit various biological activities through different mechanisms:

  • Anticoagulant Activity : Preliminary studies suggest that this compound may influence thrombin time, indicating potential anticoagulant properties. This effect is significant for developing treatments for thrombotic disorders2.
  • Antimicrobial Activity : Similar compounds have shown promise against Mycobacterium tuberculosis (Mtb), suggesting that this compound could be explored as an antitubercular agent. The structural similarities with pyrazolo[1,5-a]pyrimidin-7(4H)-ones enhance this potential2.

Biological Activity Overview

Activity Type Description References
AnticoagulantMay affect thrombin time; potential for treating thrombotic disorders.2
AntimicrobialPotential activity against Mycobacterium tuberculosis; warrants further investigation.2
AntitumorRelated compounds have demonstrated antitumor properties; further studies needed for this compound.6
Enzymatic InhibitionExhibits enzymatic inhibitory activity relevant to various biological pathways.6

Case Study 1: Anticoagulant Properties

A study investigating the anticoagulant effects of triazolo[1,5-a]pyrimidines found that specific derivatives could significantly prolong thrombin time in vitro. This suggests that this compound may possess similar properties worth exploring in clinical settings.

Case Study 2: Antitubercular Activity

Research on related compounds has indicated activity against Mtb. Investigations into the structure-activity relationship (SAR) of triazolo[1,5-a]pyrimidines revealed that modifications at specific positions could enhance antimicrobial efficacy. Future studies should focus on optimizing the structure of this compound for improved activity against tuberculosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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